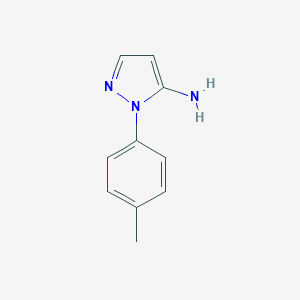

1-(4-甲基苯基)-1H-吡唑-5-胺

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 1-(4-Methylphenyl)-1H-pyrazol-5-amine, often involves multistep reactions starting from suitable precursors. For instance, Wu et al. (2010) reported an efficient synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones using 3-methyl-1-phenyl-1H-pyrazol-5-amine, aldehydes, and 2-hydroxynaphthalene-1,4-dione in water in the presence of diammonium hydrogen phosphate, highlighting the versatility of pyrazole compounds in organic synthesis (Wu, Liqiang, Dong, Ruoyi, Yang, Chunguang, & Yan, Fu‐Lin, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by spectroscopic techniques and X-ray crystallography. Tamer et al. (2016) performed structural characterization of a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, using X-ray diffraction, demonstrating the stability of the molecular structure and the presence of intramolecular charge transfer, which is indicative of the potential non-linear optical properties of these molecules (Tamer, Ö., Arslan, B. S., Avcı, D., Nebioğlu, M., Atalay, Y., & Çoşut, Bünyemin, 2016).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Methylphenyl)-1H-pyrazol-5-amine derivatives often involves interactions with various reagents to form new compounds. An example of chemical reactivity is the formation of Schiff bases derived from 4-[{(aryl)imino}ethyl]-3-methyl-1-(4′-methylphenyl)-2-pyrazolin-5-one, as reported by Jadeja et al. (2004), showcasing the versatility of pyrazole compounds in forming bidentate ligands through condensation reactions (Jadeja, R., Shah, J. R., Suresh, E., & Paul, P., 2004).

科学研究应用

腐蚀抑制: 对“1-(4-甲基苯基)-1H-吡唑-5-胺”衍生物在酸性介质中对纯铁腐蚀的抑制作用进行了研究。发现它是一种高效的抑制剂,其效率随着抑制剂(Chetouani, Hammouti, Benhadda, & Daoudi, 2005)浓度的增加而增加。

光谱分析和非线性光学研究: 合成并表征了另一种衍生物“4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺”,并利用X射线衍射和其他光谱方法研究了其结构、光谱和非线性光学性质。该研究揭示了其稳定性和分子内电荷转移性质(Tamer et al., 2016)。

抗肿瘤、抗真菌和抗菌活性: 研究了某些吡唑衍生物的合成和表征,包括“1-(4-甲基苯基)-1H-吡唑-5-胺”,以探讨其潜在的抗肿瘤、抗真菌和抗菌活性。这项研究为这些化合物的生物活性提供了宝贵的数据(Titi et al., 2020)。

药物发现: “1-(4-甲基苯基)-1H-吡唑-5-胺”的衍生物被提议作为药物发现的候选药物,因为它们在各种研究中展示出有希望的性质(Yu et al., 2013)。

金属离子的荧光化学传感器: 合成了一种含有“1-(4-甲基苯基)-1H-吡唑-5-胺”的新型二芳基乙烯,并展示了其对Al3+和Zn2+离子的优异荧光传感能力。它还展示了在水样中检测这些离子的潜力(Gao et al., 2018)。

作用机制

Target of Action

The primary targets of 1-(4-Methylphenyl)-1H-pyrazol-5-amine are currently unknown. This compound is structurally similar to other phenylpyrazoles , which have been found to interact with various targets in the body.

Mode of Action

Based on its structural similarity to other phenylpyrazoles, it may interact with its targets by binding to specific receptors or enzymes, leading to changes in cellular processes .

属性

IUPAC Name |

2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMMBTKYMRHQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616135 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14678-99-0 | |

| Record name | 1-(4-Methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural differences between the two known polymorphs of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine?

A1: Research has identified two polymorphs of this compound [, ]. The first reported polymorph exhibits a triclinic crystal structure with two independent molecules (A and B) in the asymmetric unit (Z′ = 2) []. These molecules differ primarily in the orientation of the pyrazole ring amine and dioxole substituents, adopting anti and syn conformations in molecules A and B, respectively []. A second, monoclinic polymorph (Z′ = 1) was later discovered, with a conformation resembling one of the independent molecules found in the original triclinic polymorph [].

Q2: How does the molecular conformation of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine influence its crystal packing and intermolecular interactions?

A2: In the triclinic polymorph of 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, the different conformations of the two independent molecules directly impact the crystal packing. N—H⋯N hydrogen bonding between molecules forms supramolecular zigzag chains along the b-axis []. These chains are further connected into double chains via C—H⋯O and C—H⋯π interactions, creating a complex network stabilized by these intermolecular forces []. The specific influence of the monoclinic polymorph's conformation on its crystal packing hasn't been explicitly detailed in the provided research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)